2,4-Diethyloxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

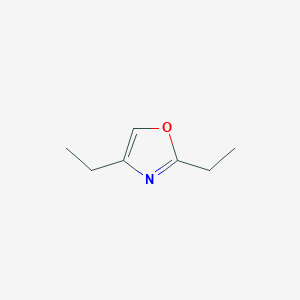

Structure

2D Structure

3D Structure

Properties

CAS No. |

84027-83-8 |

|---|---|

Molecular Formula |

C7H11NO |

Molecular Weight |

125.17 g/mol |

IUPAC Name |

2,4-diethyl-1,3-oxazole |

InChI |

InChI=1S/C7H11NO/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3 |

InChI Key |

XIRWXQAIUBUNOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=COC(=N1)CC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,4-Diethyloxazole from α-Diazoketones

For Researchers, Scientists, and Drug Development Professionals

October 10, 2025

Abstract

The 1,3-oxazole scaffold is a privileged heterocycle present in numerous natural products and pharmaceutical agents, valued for its diverse biological activities.[1] The synthesis of polysubstituted oxazoles is therefore a significant focus in medicinal and organic chemistry. Among the various synthetic strategies, the reaction of α-diazoketones with nitriles or amides presents a robust and versatile route to 2,4-disubstituted oxazoles. This technical guide provides an in-depth overview of the synthesis of a specific analogue, 2,4-diethyloxazole, from an appropriate α-diazoketone precursor. It details established catalytic methods, provides comprehensive experimental protocols, and summarizes relevant quantitative data to facilitate its application in a research and development setting.

Introduction to Oxazole (B20620) Synthesis from α-Diazoketones

The synthesis of the oxazole ring from α-diazocarbonyl compounds is a well-established strategy in organic chemistry.[1] The two primary and most common approaches involve the formal [3+2] cycloaddition of a metal carbene, generated from the α-diazoketone, with a nitrile, or the insertion of the carbene into the N-H bond of an amide followed by cyclodehydration.[1][2]

-

[3+2] Cycloaddition with Nitriles: This method, pioneered by Huisgen, typically requires a catalyst (e.g., Lewis acids, or salts of copper, rhodium, gold) to generate a metal carbene intermediate from the diazoketone.[1] This intermediate then undergoes a cycloaddition reaction with the nitrile to form the oxazole ring. A notable challenge has been the need for a large excess of the nitrile, which often serves as the solvent.[1]

-

Coupling with Amides: An alternative route involves the catalytic coupling of α-diazoketones with amides. This can proceed through various mechanisms, including N-H insertion of a metal carbene followed by dehydration or a Brønsted acid-catalyzed pathway.[3][4][5] These methods can be highly efficient and avoid the use of large excesses of reagents.

For the specific synthesis of this compound, the required precursors would be 1-diazo-2-pentanone (to provide the C4-ethyl group and the C5-C-O backbone) and either propionitrile or propionamide (to provide the C2-ethyl group and the nitrogen atom).

Core Synthetic Strategies and Mechanisms

Two prominent and effective methods for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones are detailed below: a copper-catalyzed approach using amides and a metal-free, Brønsted acid-catalyzed approach.

Copper(II) Triflate-Catalyzed Synthesis

A method developed by the Subba Reddy group utilizes copper(II) triflate (Cu(OTf)₂) as an efficient catalyst for the coupling of terminal α-diazoketones with amides.[3] This protocol is effective for a range of both aliphatic and aromatic substrates.[3]

The proposed mechanism initiates with the formation of a copper carbene intermediate from the reaction of the α-diazoketone with the Cu(OTf)₂ catalyst. This highly reactive carbene is then trapped by the amide to proceed towards the final oxazole product.

References

- 1. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diethyloxazole

Introduction

2,4-Diethyloxazole is a substituted aromatic heterocyclic compound belonging to the oxazole (B20620) family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1][2][3] The substitution pattern of oxazole derivatives plays a significant role in their biological activities, which can range from antimicrobial and anticancer to anti-inflammatory and antidiabetic properties.[1][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with general experimental protocols for its synthesis and characterization, and a summary of the biological activities of related oxazole compounds. While specific experimental data for this compound is limited in the current literature, this guide consolidates available information and provides context based on related structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Much of the available data is based on computational models, with limited experimentally determined values.

Table 1: Identifiers and Computed Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,4-diethyl-1,3-oxazole | [6][7] |

| Molecular Formula | C₇H₁₁NO | [6][7] |

| Molecular Weight | 125.17 g/mol | [6][7] |

| CAS Number | 84027-83-8 | [6] |

| Synonyms | Oxazole, 2,4-diethyl | [6][8] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 21.6 Ų | [6] |

| XLogP3-AA (Computed) | 1.8 | [6] |

Table 2: Experimental Physicochemical Properties of this compound

| Property | Value | Reference |

| Kovats Retention Index (Standard non-polar) | 903, 908 | [6] |

| Kovats Retention Index (Standard polar) | 1228 | [6] |

| Boiling Point | Data not available. The parent compound, oxazole, has a boiling point of 69 °C. | [1][2] |

| Melting Point | Data not available. | |

| Density | Data not available. | |

| pKa | Data not available. The conjugate acid of the parent oxazole has a pKa of 0.8. | [3] |

| Water Solubility | Data not available. |

Experimental Protocols: Synthesis and Characterization

General Synthesis of 2,4-Disubstituted Oxazoles

A common method for synthesizing 2,4-disubstituted oxazoles involves the condensation and cyclization of an α-haloketone with an amide. For this compound, this would likely involve the reaction of 1-bromobutan-2-one with propanamide.

Reaction Scheme:

1-bromobutan-2-one + propanamide → this compound + HBr + H₂O

Detailed Methodology:

-

Reaction Setup: To a solution of propanamide in a suitable solvent such as dioxane or DMF, an equimolar amount of 1-bromobutan-2-one is added.

-

Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Characterization Methods

The structure of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the single proton on the oxazole ring. The ethyl groups would each show a triplet and a quartet. The chemical shift of the oxazole ring proton (at C5) would be in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the two ethyl groups and the three carbons of the oxazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the alkyl groups, C=N and C=C stretching vibrations from the oxazole ring, and C-O-C stretching.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of the closely related 2,4-diethyl-5-methyloxazole is available and can be used as a reference for fragmentation patterns.[9][10]

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. alliedacademies.org [alliedacademies.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Compound 528404: this compound - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 7. data.virginia.gov [data.virginia.gov]

- 8. 2,4-diethyl-1,3-oxazole | CAS#:84027-83-8 | Chemsrc [chemsrc.com]

- 9. massbank.eu [massbank.eu]

- 10. 2,4-Diethyl-5-methyloxazole [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,4-Diethyloxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazole (B20620) derivatives are significant scaffolds in medicinal chemistry and drug development. Understanding the three-dimensional structure and conformational dynamics of these molecules is crucial for designing effective therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2,4-diethyloxazole. In the absence of extensive experimental data for this specific molecule in publicly accessible literature, this guide combines established synthetic methodologies for analogous compounds with detailed computational analysis to predict its structural and conformational properties. This document offers detailed hypothetical experimental protocols, predicted quantitative data, and visualizations to serve as a valuable resource for researchers in the field.

Molecular Structure of this compound

This compound is a five-membered aromatic heterocyclic compound containing an oxygen and a nitrogen atom at positions 1 and 3, respectively. The ring is substituted with ethyl groups at the C2 and C4 positions.

Table 1: General Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | PubChem CID: 528404[1] |

| IUPAC Name | 2,4-diethyl-1,3-oxazole | PubChem CID: 528404[1] |

| Molecular Weight | 125.17 g/mol | PubChem CID: 528404[1] |

| Canonical SMILES | CCC1=COC(=N1)CC | PubChem CID: 528404 |

| InChI Key | XIRWXQAIUBUNOH-UHFFFAOYSA-N | PubChem CID: 528404 |

Synthesis of this compound

Proposed Synthetic Pathway: Adaptation of the Robinson-Gabriel Synthesis

The synthesis of this compound can be envisioned through the cyclodehydration of an α-acylamino ketone intermediate.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of N-(3-oxobutan-2-yl)propanamide (Intermediate C)

-

To a stirred solution of 2-aminobutan-3-one hydrochloride (1 equivalent) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (2.2 equivalents) dropwise.

-

After stirring for 10 minutes, add propionyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the α-acylamino ketone intermediate.

Step 2: Synthesis of this compound (D)

-

To the purified N-(3-oxobutan-2-yl)propanamide (1 equivalent), add concentrated sulfuric acid (or phosphorus oxychloride) as the dehydrating agent.

-

Heat the mixture under reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

Molecular Conformation: A Computational Approach

Due to the lack of experimental crystallographic or spectroscopic data defining the precise three-dimensional structure and conformational preferences of this compound, a computational chemistry approach is employed.

Computational Methodology Workflow

The conformational analysis is focused on the rotation of the two ethyl groups attached to the oxazole ring.

Protocol for Computational Analysis:

-

Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.

-

Conformational Search: A systematic conformational search is performed by rotating the two ethyl groups. The key dihedral angles are:

-

τ₁ (tau-1): C5-C4-C(ethyl)-C(methyl) for the C4-ethyl group.

-

τ₂ (tau-2): N3-C2-C(ethyl)-C(methyl) for the C2-ethyl group.

-

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is conducted by systematically varying τ₁ and τ₂ to map the energy landscape and identify stable conformers (local minima) and transition states.

-

Energy Calculation: The relative energies of the identified conformers and the rotational energy barriers are calculated.

Predicted Conformational Data

The following tables summarize the predicted geometric parameters for the optimized ground state and the rotational energy barriers for the ethyl groups.

Table 2: Predicted Key Bond Lengths and Angles for Optimized this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | O1-C2 | 1.36 |

| C2-N3 | 1.30 | |

| N3-C4 | 1.39 | |

| C4-C5 | 1.37 | |

| C5-O1 | 1.38 | |

| C2-C(ethyl) | 1.51 | |

| C4-C(ethyl) | 1.51 | |

| **Bond Angles (°) ** | C5-O1-C2 | 105.0 |

| O1-C2-N3 | 115.0 | |

| C2-N3-C4 | 109.0 | |

| N3-C4-C5 | 110.0 | |

| C4-C5-O1 | 101.0 |

Note: These values are predictions from DFT calculations and await experimental verification.

Table 3: Predicted Rotational Energy Barriers for Ethyl Groups

| Rotation | Dihedral Angle | Predicted Energy Barrier (kcal/mol) |

| C4-Ethyl Group | τ₁ | ~ 2.5 - 3.5 |

| C2-Ethyl Group | τ₂ | ~ 2.0 - 3.0 |

Note: The energy barriers represent the energy required for a full rotation of the ethyl group and indicate relatively free rotation at room temperature.

Predicted Spectroscopic Data

In the absence of published experimental spectra for this compound, computational methods can provide predicted NMR chemical shifts. These predictions are valuable for the identification and characterization of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Oxazole-C2 | - | ~ 160 |

| Oxazole-C4 | - | ~ 145 |

| Oxazole-C5 | ~ 7.0 | ~ 120 |

| C2-CH₂ | ~ 2.8 | ~ 25 |

| C2-CH₃ | ~ 1.3 | ~ 12 |

| C4-CH₂ | ~ 2.5 | ~ 20 |

| C4-CH₃ | ~ 1.2 | ~ 14 |

Note: Predicted shifts are relative to TMS and can vary based on the computational method and solvent model used. These values should be used as a guide for experimental verification.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the molecular structure and conformation of this compound. By combining established synthetic principles with modern computational chemistry techniques, we have outlined a plausible synthesis, predicted its three-dimensional structure, and explored the conformational flexibility of its ethyl substituents. The presented data, including molecular properties, predicted bond parameters, rotational energy barriers, and NMR chemical shifts, offer a solid foundation for researchers engaged in the synthesis, characterization, and application of 2,4-disubstituted oxazoles in drug discovery and development. Experimental validation of these computational predictions is a critical next step for future research.

References

Quantum Chemical Calculations for 2,4-Diethyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,4-Diethyloxazole. In the absence of specific published experimental and computational data for this molecule, this document serves as a detailed framework, outlining the established theoretical protocols and presenting expected data based on calculations for analogous oxazole (B20620) derivatives. This guide is intended to equip researchers with the foundational knowledge to conduct and interpret their own computational studies on this compound and similar heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development.[1][2] By solving the Schrödinger equation for a given molecule, these methods can predict a wide range of molecular properties from first principles, without the need for empirical data. For a molecule like this compound, this approach can yield critical insights into its geometry, stability, reactivity, and potential interactions with biological targets.[1] Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are frequently employed to model electronic structures, binding affinities, and reaction mechanisms, thereby guiding the design and optimization of novel therapeutic agents.[3]

Methodologies for Quantum Chemical Calculations

A typical computational study on an organic molecule like this compound involves a systematic workflow. The process begins with constructing the initial molecular structure and proceeds through optimization and property calculations using a chosen level of theory.

Computational Workflow

The general procedure for performing quantum chemical calculations is outlined below. This workflow ensures that the calculated properties correspond to a stable, realistic molecular conformation.

Experimental Protocols: A Theoretical Approach

The core of this guide focuses on the in silico experimental protocol for quantum chemical calculations.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or PySCF.[4]

Level of Theory:

-

Method: Density Functional Theory (DFT) is a popular and reliable method for systems of this size, offering a good balance between accuracy and computational cost.[5][6] The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules.[7] The Hartree-Fock (HF) method, while more approximate as it neglects electron correlation, can also be used as a starting point.[8][9]

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. This set is flexible enough to provide accurate results for geometry, frequencies, and electronic properties. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and the "(d,p)" denotes the addition of polarization functions to heavy atoms and hydrogen, respectively, allowing for more accurate descriptions of bonding.

Protocol Steps:

-

Geometry Optimization: The initial 3D structure of this compound is first optimized. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found, representing the molecule's most stable conformation.[6]

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

-

It provides the harmonic vibrational frequencies, which can be used to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.[1]

-

-

Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties. These include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[10] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability.[11][12]

-

Dipole Moment: This provides information about the overall polarity of the molecule, which is a key factor in its solubility and intermolecular interactions.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of non-covalent interactions with a receptor.

-

-

Thermodynamic Properties: The frequency calculation also yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.[7]

Data Presentation: Predicted Properties of this compound

The following tables summarize the expected quantitative data from a B3LYP/6-311++G(d,p) level of theory calculation for this compound. These values are hypothetical but are based on typical results for similar heterocyclic compounds.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | O1-C2 | 1.36 |

| C2-N3 | 1.31 | |

| N3-C4 | 1.40 | |

| C4-C5 | 1.38 | |

| C5-O1 | 1.39 | |

| C2-C(ethyl) | 1.51 | |

| C4-C(ethyl) | 1.52 | |

| Bond Angles (°) | C5-O1-C2 | 105.0 |

| O1-C2-N3 | 115.0 | |

| C2-N3-C4 | 108.0 | |

| N3-C4-C5 | 107.0 | |

| C4-C5-O1 | 105.0 |

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3100-3150 | C-H stretch (oxazole ring) |

| ~2850-3000 | C-H stretch (ethyl groups, symmetric & asymmetric) |

| ~1600-1650 | C=N stretch |

| ~1500-1580 | C=C stretch |

| ~1450-1470 | CH₂ scissoring |

| ~1370-1390 | CH₃ symmetric bending |

| ~1000-1250 | C-O-C stretch |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | ~1.5 Debye |

Table 4: Predicted Thermodynamic Properties (at 298.15 K, 1 atm)

| Property | Predicted Value |

| Zero-Point Energy (ZPVE) | ~120 kcal/mol |

| Enthalpy (H) | Varies with Temp. |

| Gibbs Free Energy (G) | Varies with Temp. |

| Entropy (S) | Varies with Temp. |

Mandatory Visualizations

Visual representations are critical for interpreting computational results. The following diagrams illustrate key concepts in the quantum chemical analysis of this compound.

Frontier Molecular Orbitals

The HOMO and LUMO energy levels and their gap are fundamental to understanding a molecule's electronic behavior and reactivity.

Conclusion

This guide outlines the theoretical framework for conducting quantum chemical calculations on this compound. The predicted data—spanning optimized geometry, vibrational frequencies, and electronic properties—provides a robust foundation for understanding the molecule's intrinsic characteristics. For drug development professionals, this information is highly valuable. The HOMO-LUMO gap can inform molecular stability and reactivity, while the MEP can predict how the molecule might interact within a protein's binding pocket.[13][14] Furthermore, theoretical vibrational spectra can aid in the characterization and quality control of synthesized compounds. By leveraging these computational techniques, researchers can accelerate the design-synthesize-test cycle, leading to more efficient discovery of novel drug candidates.

References

- 1. rroij.com [rroij.com]

- 2. scispace.com [scispace.com]

- 3. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 4. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. insilicosci.com [insilicosci.com]

- 9. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 12. learn.schrodinger.com [learn.schrodinger.com]

- 13. ijsdr.org [ijsdr.org]

- 14. rowansci.substack.com [rowansci.substack.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,4-Diethyloxazole

Introduction

Oxazole (B20620) derivatives are a class of five-membered heterocyclic compounds that are integral to many areas of chemistry, including pharmaceuticals and materials science.[1][2] Their thermal stability is a critical parameter that influences their synthesis, storage, and application. Understanding the thermal behavior and degradation pathways of these compounds is essential for ensuring their efficacy and safety in various applications. This technical guide outlines the principles and methodologies for assessing the thermal stability and degradation of 2,4-Diethyloxazole, based on established techniques for analogous heterocyclic compounds.

Thermal Analysis of Heterocyclic Compounds

The thermal stability of organic compounds is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5] These methods provide valuable information about the physical and chemical changes that occur in a substance as a function of temperature.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] A mass loss indicates a decomposition or evaporation event. The resulting TGA curve plots mass against temperature, and its derivative (DTG curve) shows the rate of mass loss, highlighting the temperatures at which the most significant degradation occurs.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] It is used to determine thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.

For a comprehensive analysis, these techniques can be coupled with evolved gas analysis (EGA) methods like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the gaseous products released during degradation.[3][6]

General Experimental Protocols

The following sections describe a generalized experimental protocol for determining the thermal stability and degradation profile of a compound like this compound.

Objective: To determine the decomposition temperature range and identify the gaseous byproducts of thermal degradation.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently, coupled to an FTIR spectrometer and a Quadrupole Mass Spectrometer (QMS), is used.[3]

-

TGA Parameters:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

EGA Parameters:

-

FTIR Spectroscopy: The gaseous products from the TGA furnace are continuously transferred to a gas cell in an FTIR spectrometer via a heated transfer line. FTIR spectra are collected throughout the experiment to identify functional groups of the evolved gases.

-

Mass Spectrometry (MS): Simultaneously, a portion of the evolved gas is introduced into a mass spectrometer to identify the molecular weights of the degradation products.

-

-

Data Analysis: The TGA/DTG curves are analyzed to determine the onset temperature of decomposition and the temperatures of maximum decomposition rates. The FTIR and MS data are correlated with the mass loss steps to identify the degradation products at each stage.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

| Onset Decomposition Temp. | Data not available in literature |

| Peak Decomposition Temp. | Data not available in literature |

| Mass Loss (%) | Data not available in literature |

| Major Gaseous Products | Data not available in literature |

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic events associated with decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: A differential scanning calorimeter is used.

-

DSC Parameters:

-

Temperature Program: The sample is typically heated at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition points. A cooling and second heating cycle may be performed to investigate thermal history effects.

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere.

-

-

Data Analysis: The DSC thermogram is analyzed to identify the peak melting temperature (Tpeak), the onset melting temperature (Tonset), and the enthalpy of fusion (ΔH).[3] Decomposition may be observed as a broad endotherm or a sharp exotherm following the melting peak.

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value |

| Onset Melting Temp. (Tonset) | Data not available in literature |

| Peak Melting Temp. (Tpeak) | Data not available in literature |

| Enthalpy of Fusion (ΔH) | Data not available in literature |

| Decomposition Event | Data not available in literature |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, studies on the pyrolysis of related heterocyclic compounds, such as isoxazoles, suggest that thermal degradation can proceed through complex rearrangement and fragmentation reactions.[7][8][9] For instance, the pyrolysis of isoxazole (B147169) can lead to the formation of nitriles, ketenimines, and carbon monoxide.[8][9] The degradation of substituted oxazoles would likely involve the cleavage of the heterocyclic ring and reactions involving the alkyl substituents.

Without experimental data on the degradation products of this compound, any proposed pathway would be purely speculative.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.

Caption: General workflow for thermal analysis of a chemical compound.

Conclusion

A comprehensive understanding of the thermal stability and degradation of this compound requires experimental investigation using the thermoanalytical techniques outlined in this guide. While specific data for this compound is not currently available in the surveyed literature, the described methodologies provide a robust framework for its characterization. Such studies are crucial for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and application of this and other oxazole derivatives.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 2,4-Diethyloxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Diethyloxazole, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. Due to the current absence of publicly available quantitative solubility data, this document focuses on the theoretical principles governing its solubility in common organic solvents and furnishes detailed experimental protocols for its determination. This guide is intended to be a foundational resource for researchers initiating studies involving this compound, enabling them to systematically assess its solubility profile for various applications, from reaction chemistry to formulation development.

Introduction to this compound

This compound is an organic compound featuring an oxazole (B20620) ring substituted with two ethyl groups.[1][2] The oxazole moiety, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a key structural motif in numerous biologically active compounds and natural products. The physicochemical properties of substituted oxazoles, particularly their solubility, are critical determinants of their utility in synthetic chemistry and their potential as scaffolds in medicinal chemistry. Understanding the solubility of this compound in various organic solvents is essential for designing reaction conditions, developing purification strategies, and formulating for biological screening.

Chemical Structure and Properties:

Predicted Solubility Profile

The this compound molecule possesses a moderately polar oxazole ring due to the presence of electronegative oxygen and nitrogen atoms.[3] The two ethyl groups are nonpolar hydrocarbon chains. This combination suggests that this compound will exhibit good solubility in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): The polarity of the oxazole ring should allow for favorable dipole-dipole interactions with these solvents, leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen and oxygen atoms in the oxazole ring can act as hydrogen bond acceptors, suggesting solubility in alcohols.[3] However, the lack of a hydrogen bond donor on the molecule might limit its solubility compared to compounds that can both donate and accept hydrogen bonds.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the two ethyl groups provides nonpolar character, which should allow for some degree of solubility in nonpolar solvents through London dispersion forces. Solubility is expected to be lower in highly nonpolar solvents like hexane (B92381) compared to more polarizable aromatic solvents like toluene.

-

Highly Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO)): DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4] It is anticipated that this compound would be readily soluble in DMSO.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following section outlines a general protocol for determining the thermodynamic (equilibrium) solubility of this compound. This method involves equilibrating an excess of the solid compound with the solvent of interest and then quantifying the concentration of the dissolved compound in the supernatant.

3.1. General Experimental Protocol for Thermodynamic Solubility

This protocol is a generalized procedure and may require optimization based on the specific compound and solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a time-course experiment to determine the point at which the concentration of the dissolved solid in the liquid phase no longer changes.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC).

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the undissolved solid in the saturated solution, typically expressed in mg/mL or mol/L.

-

3.2. Data Presentation

The experimentally determined solubility data should be organized into a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Experimental Data | Experimental Data | HPLC-UV |

| Ethanol | 25 | Experimental Data | Experimental Data | HPLC-UV |

| Acetone | 25 | Experimental Data | Experimental Data | HPLC-UV |

| DMSO | 25 | Experimental Data | Experimental Data | HPLC-UV |

| Toluene | 25 | Experimental Data | Experimental Data | GC-FID |

| Hexane | 25 | Experimental Data | Experimental Data | GC-FID |

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the thermodynamic solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently in the public domain, this guide provides a robust framework for researchers to determine this crucial physicochemical property. By understanding the structural basis for its predicted solubility and by implementing the detailed experimental protocol, scientists and drug development professionals can generate the necessary data to effectively utilize this compound in their research and development endeavors. The provided workflow and data presentation table serve as practical tools to ensure a systematic and well-documented approach to solubility determination.

References

Initial Biological Screening of 2,4-Diethyloxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies and strategic considerations for conducting the initial biological screening of novel 2,4-diethyloxazole derivatives. Given the limited specific data on this particular substitution pattern, this guide draws upon established protocols and findings from studies on structurally related 2,4-disubstituted oxazoles to offer a robust framework for preliminary assessment. The oxazole (B20620) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Introduction to 2,4-Disubstituted Oxazoles in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its unique electronic and structural features make it a valuable pharmacophore in the design of new therapeutic agents. The substituents at the 2 and 4 positions of the oxazole ring play a crucial role in determining the biological activity and target specificity of the molecule. While extensive research has been conducted on various 2,4-disubstituted oxazoles, the biological potential of this compound derivatives remains largely unexplored. This guide outlines a systematic approach to the initial in vitro screening of these compounds to elucidate their potential therapeutic value.

General Experimental Workflow

The initial biological screening of a new chemical entity like a this compound derivative typically follows a hierarchical approach. This begins with broad cytotoxicity profiling, followed by more specific assays based on structural similarities to known bioactive molecules or computational predictions.

Data Presentation: Biological Activities of 2,4-Disubstituted Oxazole Derivatives

Table 1: In Vitro Anticancer Activity of 2,4-Disubstituted Oxazole Derivatives

| Compound ID | 2-Substituent | 4-Substituent | Cell Line | IC50 (µM) | Reference |

| OXD-6 | 2-Nitrophenyl | Phenyl | HepG2 | 16.89 | [1] |

| OXD-15 | 4-Acetyloxyphenyl | Phenyl | HepG2 | 16.65 | [1] |

| OXD-13 | 4-Chlorophenyl | Phenyl | HeLa | 56.52 | [1] |

Table 2: In Vitro Antimicrobial Activity of 2,4-Disubstituted Thiazole (B1198619) Derivatives (Bioisosteres of Oxazoles)

| Compound ID | 2-Substituent | 4-Substituent | Organism | MIC (µg/mL) | Reference |

| 4b | Methyl | 4-Chlorophenyl | S. aureus | 62.5 | [2] |

| 4c | Ethyl | 4-Chlorophenyl | E. coli | <31.25 | [2] |

| 4f | Phenyl | 4-Bromophenyl | C. glabrata | 31.25 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of initial screening results. The following are representative protocols for key experiments.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is a crucial first step to determine the concentration range for further biological assays.

Principle: The MTT tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, HepG2, or a non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid nutrient medium. The lowest concentration of the compound that prevents visible growth of the microorganism is the MIC.

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

-

MBC/MFC Determination: To determine the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC), an aliquot from the wells showing no growth is subcultured onto an agar (B569324) plate. The lowest concentration that results in no growth on the agar is the MBC/MFC.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by prostaglandin (B15479496) G2. The intensity of the color produced is proportional to the COX activity.

Protocol:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a chromogenic substrate in the appropriate buffer.

-

Compound Incubation: In a 96-well plate, add the COX-2 enzyme, the test this compound derivative at various concentrations, and the chromogenic substrate. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) at multiple time points.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Potential Signaling Pathway Modulation

While the specific molecular targets of this compound derivatives are unknown, many anticancer and anti-inflammatory agents exert their effects by modulating key signaling pathways. A plausible, though hypothetical, target for a novel bioactive compound could be a kinase cascade involved in cell proliferation and survival, such as the MAPK/ERK pathway.

This diagram illustrates a potential mechanism where a this compound derivative could inhibit a kinase (e.g., Raf) in the MAPK/ERK signaling pathway, thereby blocking downstream events that lead to cell proliferation. This serves as a conceptual framework for designing more targeted mechanistic studies should the initial screening reveal significant bioactivity.

Conclusion and Future Directions

The initial biological screening of this compound derivatives is a critical step in assessing their therapeutic potential. By employing a systematic workflow that includes cytotoxicity, antimicrobial, and anti-inflammatory assays, researchers can efficiently identify "hit" compounds. While this guide provides a foundational approach based on related oxazole structures, the specific biological activities of this compound derivatives will ultimately be determined by empirical testing. Positive results from these initial screens will warrant further investigation, including structure-activity relationship (SAR) studies, target identification, and in vivo efficacy studies, to advance promising candidates through the drug discovery pipeline.

References

An In-Depth Technical Guide on the Toxicological Profile of 2,4-Diethyloxazole

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Toxicological Profile of 2,4-Diethyloxazole

Disclaimer: A comprehensive search of scientific literature and toxicological databases has revealed a significant lack of available data on the toxicological profile of this compound. Therefore, this document provides available chemical information for this compound and outlines the standard methodologies that would be employed to assess its toxicological properties. Information on the broader class of oxazole (B20620) derivatives is included for context but should not be directly extrapolated to this compound.

Introduction to this compound

This compound is a heterocyclic organic compound containing an oxazole ring substituted with two ethyl groups. The oxazole nucleus is a five-membered aromatic ring containing one oxygen and one nitrogen atom.[1][2][3] This structural motif is present in various biologically active compounds and pharmaceuticals.[2][3][4] However, the toxicological properties of this compound specifically have not been extensively studied. To establish a comprehensive safety profile, a battery of toxicological tests would be required as outlined in the subsequent sections of this guide.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2,4-diethyl-1,3-oxazole |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| CAS Number | 84027-83-8 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

| SMILES | CCC1=NC(C)=C(CC)O1 |

Toxicological Assessment Overview

The toxicological assessment of a novel chemical entity such as this compound would involve a series of in vitro and in vivo studies to evaluate its potential adverse effects on human health and the environment. These studies are designed to identify potential hazards, establish dose-response relationships, and determine safe exposure levels. The primary endpoints of interest include acute toxicity, genotoxicity, and carcinogenicity.

Acute toxicity studies are conducted to determine the adverse effects that may occur shortly after a single dose of a substance. The Median Lethal Dose (LD50) is a common metric derived from these studies.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[5]

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.[6]

-

Dose Administration: The test substance is administered orally via gavage in a stepwise manner to groups of three animals.[6] The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[5]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

-

Stepwise Procedure: The outcome of the first dose group determines the next step. If no mortality is observed, the next higher dose is administered to a new group of animals. If mortality occurs, the next lower dose is used.

-

Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.[5]

Table 2: Hypothetical Acute Oral Toxicity Data for this compound

| Dose Level (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| 5 | 3 | 0/3 | No observable signs |

| 50 | 3 | 0/3 | Mild lethargy |

| 300 | 3 | 1/3 | Lethargy, tremors |

| 2000 | 3 | 3/3 | Severe tremors, convulsions |

This table is for illustrative purposes only and does not represent actual data.

Caption: Workflow for the Acute Toxic Class Method.

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA).

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay to evaluate the mutagenic potential of a chemical.[7][8] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[7][9]

-

Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the histidine operon are used.[7]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[10][11]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar (B569324) medium containing a trace amount of histidine.[9]

-

Incubation: The plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[8]

Table 3: Hypothetical Ames Test Data for this compound

| Concentration (µ g/plate ) | Strain TA98 (-S9) | Strain TA98 (+S9) | Strain TA100 (-S9) | Strain TA100 (+S9) |

| 0 (Control) | 25 ± 5 | 30 ± 6 | 150 ± 15 | 160 ± 18 |

| 10 | 28 ± 4 | 35 ± 7 | 155 ± 12 | 170 ± 20 |

| 50 | 32 ± 6 | 75 ± 10 | 160 ± 18 | 350 ± 30 |

| 100 | 35 ± 5 | 150 ± 20 | 175 ± 22 | 600 ± 50 |

*Statistically significant increase (p < 0.05). This table is for illustrative purposes only and does not represent actual data.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.[12]

-

Cell Culture: Human or rodent cell lines are cultured.[13]

-

Exposure: Cells are exposed to the test substance with and without metabolic activation for a defined period.[13]

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[14]

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[13]

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[13]

Caption: A generalized workflow for in vitro genotoxicity testing.

Carcinogenicity studies are long-term in vivo assays designed to assess the tumor-inducing potential of a substance.

Experimental Protocol: Long-Term Rodent Carcinogenicity Bioassay

These studies are typically conducted over the lifespan of the test animals.[15]

-

Animal Selection: Rats and mice of both sexes are commonly used.[15]

-

Dose Selection: Dose levels are determined from shorter-term toxicity studies.[16]

-

Administration: The test substance is administered daily, typically in the diet or drinking water, for up to two years.[15]

-

Observation: Animals are monitored daily for clinical signs of toxicity and tumor development. Body weight and food consumption are measured regularly.

-

Pathology: At the end of the study, all animals undergo a complete necropsy, and tissues are examined microscopically for the presence of neoplasms.[15]

-

Data Analysis: Statistical analysis is performed to determine if there is a significant increase in the incidence of tumors in the treated groups compared to the control group.[16]

Structure-Activity Relationship (SAR) of Oxazole Derivatives

While no specific toxicological data exists for this compound, the broader class of oxazole derivatives has been investigated for various biological activities.[2][17] The oxazole ring is a key structural component in a number of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][18] The toxicity of these derivatives is highly dependent on the nature and position of the substituents on the oxazole ring and the overall molecular structure.[2] For example, some complex oxazole-containing natural products have shown potent cytotoxic activity.[4] However, this information is not directly applicable to the simple structure of this compound and empirical testing is necessary to determine its specific toxicological profile.

Conclusion and Future Directions

There is a clear absence of toxicological data for this compound in the public domain. To ensure the safety of this compound for any potential application, a comprehensive toxicological evaluation is imperative. The experimental protocols outlined in this guide, based on internationally recognized guidelines, provide a roadmap for such an assessment. The initial steps should include in vitro screening assays for genotoxicity, followed by acute toxicity studies. The results of these initial studies would then inform the necessity and design of more extensive long-term carcinogenicity bioassays. Without such data, any handling or use of this compound should be approached with caution, assuming it to be potentially hazardous.

References

- 1. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 7. Ames test - Wikipedia [en.wikipedia.org]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. x-cellr8.com [x-cellr8.com]

- 13. criver.com [criver.com]

- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 15. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 16. repo.uni-hannover.de [repo.uni-hannover.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Unfolding Story of 2,4-Diethyloxazole and Its Analogs: From Natural Occurrence to Synthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazoles, a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom, are of significant interest due to their presence in a wide array of biologically active molecules. Among the vast family of oxazoles, the 2,4-dialkyl substituted analogs, such as 2,4-diethyloxazole, represent a specific subgroup with emerging importance. While not as extensively studied as other oxazole (B20620) derivatives, research indicates their natural occurrence, primarily as products of the Maillard reaction in cooked foods, and their potential for various biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, analytical methodologies, and synthetic routes for this compound and its analogs, tailored for professionals in research and drug development.

Discovery and Natural Occurrence

The discovery of this compound and its analogs is intrinsically linked to the analysis of volatile compounds in food science. These compounds are not typically found in raw or unprocessed materials but are rather formed during thermal processing.

Formation in Cooked Foods

The primary mechanism for the formation of this compound and its analogs in food is the Maillard reaction . This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, leading to the development of a rich profile of flavor and aroma compounds, including various heterocyclic structures like oxazoles.[1][2]

The formation of the oxazole ring in the Maillard reaction is believed to proceed through the interaction of α-dicarbonyl compounds, formed from sugar fragmentation, with amino acids. The subsequent Strecker degradation of amino acids provides aldehydes and α-aminoketones, which are key intermediates in the cyclization and formation of substituted oxazoles.[3][4]

Key Food Sources:

-

Cooked Meat: The high temperatures used in cooking meat provide an ideal environment for the Maillard reaction, leading to the generation of a plethora of volatile compounds, including alkylated oxazoles.[2] While specific quantitative data for this compound is scarce, the presence of various oxazole derivatives has been confirmed in cooked beef, pork, and chicken.

-

Roasted Coffee: The roasting of coffee beans is another classic example of the Maillard reaction at play. The characteristic aroma of coffee is, in part, due to the formation of numerous heterocyclic compounds. Studies have identified the presence of various alkylated oxazoles in roasted coffee beans, with their concentration and profile depending on the roasting conditions.[1][5]

-

Potatoes: An analog of this compound, 2-butyl-4,5-diethyloxazole , has been detected in potatoes (Solanum tuberosum).[6] This finding suggests that the precursors and conditions necessary for the formation of such compounds can exist in plant-based foods upon cooking.

Quantitative Data

Currently, there is a notable lack of comprehensive quantitative data on the concentration of this compound and its specific analogs in various food matrices. The transient and often trace-level nature of these volatile compounds makes their precise quantification challenging. The table below summarizes the available information on the natural occurrence of a relevant analog.

| Compound | Natural Source | Concentration | Method of Detection |

| 2-Butyl-4,5-diethyloxazole | Potatoes (Solanum tuberosum) | Not Quantified | GC-MS |

Further research employing advanced analytical techniques is necessary to establish a quantitative database of these compounds in different foodstuffs and to understand how processing parameters influence their formation.

Experimental Protocols

The isolation and identification of volatile compounds like this compound analogs from complex food matrices require sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for this purpose.

Isolation and Identification from Food Matrices: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Objective: To extract and identify volatile and semi-volatile compounds, including this compound analogs, from a solid or liquid food matrix.

Principle: HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile and semi-volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the GC injector for thermal desorption and analysis.[1][7]

Detailed Methodology (Adapted for Potato Matrix):

-

Sample Preparation:

-

Homogenize a representative sample of the cooked potato (e.g., 5 g) in a suitable vial (e.g., 20 mL headspace vial).

-

Add a saturated solution of sodium chloride (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

-

Optionally, add an internal standard for semi-quantitative or quantitative analysis.

-

-

HS-SPME Extraction:

-

Place the vial in a temperature-controlled autosampler or water bath.

-

Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.[1][7]

-

Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) under agitation.

-

-

GC-MS Analysis:

-

Injector: Transfer the SPME fiber to the GC injector, which is maintained at a high temperature (e.g., 250 °C) for thermal desorption of the analytes. Use a splitless injection mode to maximize the transfer of analytes to the column.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature ramp is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 5 °C/minute.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/minute, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of m/z 35-400.

-

The ion source and transfer line temperatures should be maintained at appropriate levels (e.g., 230 °C and 280 °C, respectively).

-

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with reference spectra in a database (e.g., NIST, Wiley).

-

Confirm identification by comparing the retention index (RI) of the analyte with literature values.

-

Experimental workflow for HS-SPME-GC-MS analysis of volatile compounds.

Synthetic Methodologies

The synthesis of 2,4-dialkyloxazoles can be achieved through several established methods for oxazole ring formation. The Robinson-Gabriel synthesis and its modifications are particularly relevant.

Robinson-Gabriel Synthesis

Objective: To synthesize a 2,4-disubstituted oxazole from a 2-acylamino-ketone.

Principle: The Robinson-Gabriel synthesis involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically under acidic conditions or in the presence of a dehydrating agent.[7][8]

Detailed Methodology for the Synthesis of this compound:

Step 1: Synthesis of the 2-Acylamino-ketone Precursor (N-(1-oxopentan-2-yl)propanamide)

This precursor can be synthesized through various methods. One common approach is the acylation of an aminoketone.

-

Starting Materials: 2-aminopentan-3-one hydrochloride and propionyl chloride.

-

Procedure:

-

Dissolve 2-aminopentan-3-one hydrochloride in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add propionyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

-

Purify the resulting N-(1-oxopentan-2-yl)propanamide by column chromatography or distillation.

-

Step 2: Cyclodehydration to form this compound

-

Starting Material: N-(1-oxopentan-2-yl)propanamide.

-

Dehydrating Agent: Concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are commonly used.[7]

-

Procedure (using Sulfuric Acid):

-

Carefully add the N-(1-oxopentan-2-yl)propanamide to concentrated sulfuric acid, keeping the temperature low with an ice bath.

-

Slowly warm the mixture to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium hydroxide (B78521) or sodium bicarbonate.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography.

-

Robinson-Gabriel synthesis of this compound.

Biological Activity and Signaling Pathways

The biological activities of oxazole-containing compounds are vast and well-documented, with many exhibiting antimicrobial, anti-inflammatory, and anticancer properties. However, specific studies on the biological effects and signaling pathways of this compound and its close analogs are currently limited.

General biological activities reported for various substituted oxazoles include:

-

Antimicrobial Activity: Many oxazole derivatives have shown inhibitory activity against a range of bacteria and fungi.[9]

-

Anti-inflammatory Activity: Some oxazoles act as inhibitors of enzymes involved in the inflammatory response.

-

Anticancer Activity: Certain oxazole-containing natural products and synthetic derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The lack of specific data for 2,4-dialkyl oxazoles highlights a significant area for future research. Investigating the potential biological targets and signaling pathways of these compounds could unveil novel therapeutic applications.

Simplified Maillard reaction pathway leading to the formation of oxazoles.

Conclusion and Future Directions

This compound and its analogs represent an intriguing, yet underexplored, class of heterocyclic compounds. Their formation as byproducts of the Maillard reaction in common foodstuffs suggests a widespread human exposure, warranting further investigation into their biological effects. The development of robust quantitative analytical methods is crucial for accurately assessing their levels in various foods and understanding the impact of processing conditions on their formation.

For researchers in drug development, the synthetic accessibility of the oxazole core, coupled with the diverse biological activities exhibited by other substituted oxazoles, presents an opportunity for the design and synthesis of novel therapeutic agents. Future research should focus on:

-

Quantitative analysis of 2,4-dialkyl oxazoles in a wider range of cooked foods.

-

Elucidation of the specific biological activities of this compound and its analogs.

-

Identification of the molecular targets and signaling pathways modulated by these compounds.

-

Optimization of synthetic routes to generate a library of analogs for structure-activity relationship (SAR) studies.

By addressing these research gaps, the scientific community can unlock the full potential of this promising class of molecules, both in the context of food chemistry and medicinal applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchgate.net [researchgate.net]

- 6. The chemistry of oxazoles and oxazolines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. tandfonline.com [tandfonline.com]

The Reactive Landscape of 2,4-Diethyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole (B20620) core is a privileged scaffold in medicinal chemistry and materials science. Understanding the reactivity of substituted oxazoles is paramount for the design and synthesis of novel functional molecules. This technical guide provides an in-depth analysis of the reactivity of the oxazole ring in 2,4-diethyloxazole. While specific experimental data for this exact molecule is limited, this document extrapolates from the well-established chemistry of the oxazole nucleus and related 2,4-disubstituted analogues to predict its behavior in key chemical transformations. This guide covers electrophilic substitution, metalation, cycloaddition, and ring-opening reactions, offering detailed experimental protocols and comparative data to inform synthetic strategies.

Introduction: The Oxazole Ring at a Glance